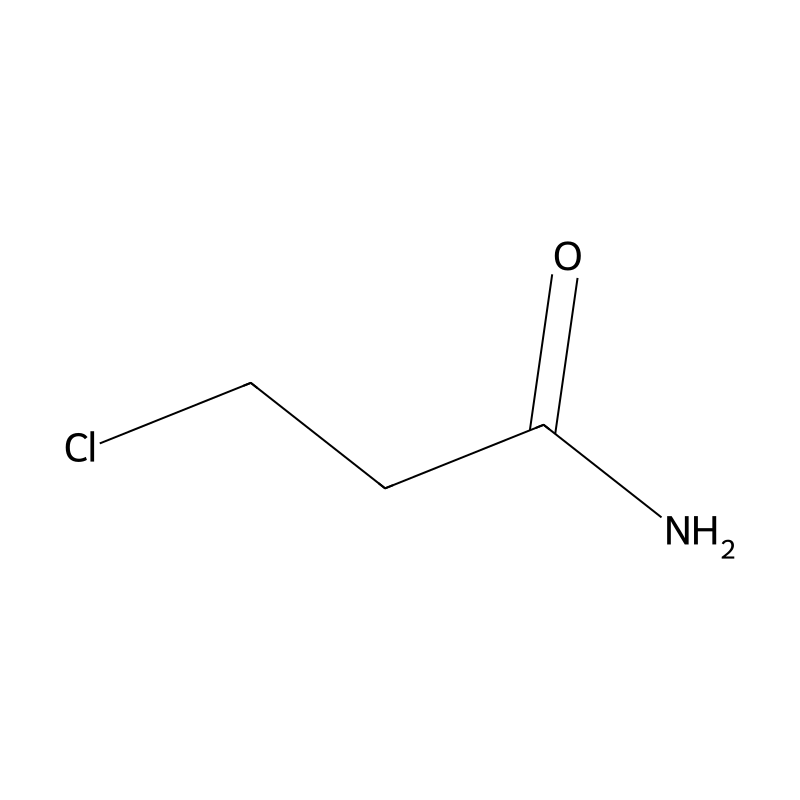

3-Chloropropionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Chloropropionamide is an organic compound with the chemical formula C₃H₆ClNO. It is a derivative of propionic acid, characterized by the presence of a chlorine atom at the third carbon position. This compound appears as a white crystalline solid and is known for its reactivity and utility in various chemical applications. The presence of both an amide and a halogen makes it an interesting subject for study in organic chemistry.

Chemical Properties and Availability

Primary Application: Alkylating Agent

The primary application of 3-Chloropropionamide in scientific research is as an alkylating agent. Alkylating agents are chemicals that can introduce an alkyl group (a hydrocarbon chain) onto another molecule. In organic synthesis, 3-Chloropropionamide can be used to create new carbon-carbon bonds. One example is its use in the synthesis of 1-(2-carbamoyl-ethyl)indole-3-acetic acid [].

Limited Research Availability

- Acylation Reactions: It can be synthesized through the reaction of 3-chloropropionic acid with ammonia, leading to the formation of 3-chloropropionamide .

- Nucleophilic Substitution: The chlorine atom in 3-chloropropionamide can be substituted by various nucleophiles, facilitating the formation of different derivatives.

- Hydrolysis: Under acidic or basic conditions, 3-chloropropionamide can hydrolyze to yield 3-chloropropionic acid and ammonia.

The synthesis of 3-chloropropionamide can be achieved through various methods:

- Direct Acylation: Reacting 3-chloropropionic acid with ammonia under controlled conditions.

- Chlorination of Propionamide: Chlorination of propionamide using chlorine gas or thionyl chloride can yield 3-chloropropionamide.

- Rearrangement Reactions: Certain rearrangement reactions involving related compounds can also lead to the formation of 3-chloropropionamide.

3-Chloropropionamide finds applications in several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Used in laboratories for research purposes, especially in studies related to organic synthesis and reaction mechanisms.

- Agricultural Chemicals: Potentially used in the formulation of agrochemicals due to its biological activity.

Research on the interactions of 3-chloropropionamide with other compounds has revealed:

- Reactivity with Nucleophiles: It readily reacts with nucleophiles, which can lead to the formation of diverse chemical entities.

- Biological Interactions: Preliminary studies suggest that it may interact with biological macromolecules, influencing its pharmacological properties.

Several compounds share structural or functional similarities with 3-chloropropionamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Propionamide | C₃H₇NO | Lacks chlorine; simpler amide structure. |

| 3-Chloropropionic Acid | C₃H₅ClO₂ | Contains a carboxylic acid group instead of an amide. |

| 2-Chloropropionamide | C₃H₆ClNO | Chlorine at the second carbon; different reactivity. |

| 4-Chlorobutyric Acid | C₄H₇ClO₂ | Longer carbon chain; different functional group. |

The unique feature of 3-chloropropionamide lies in its specific positioning of the chlorine atom and its dual functional groups (amine and halogen), which contribute to its distinct reactivity and applications compared to similar compounds.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic